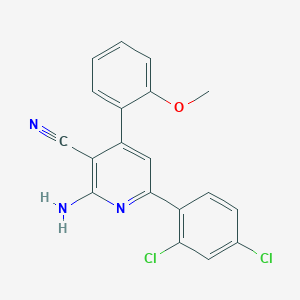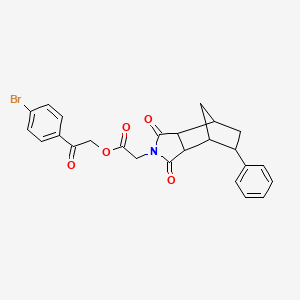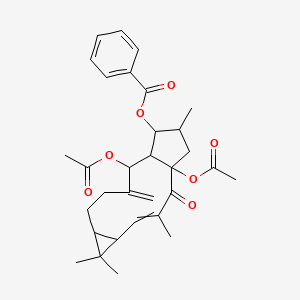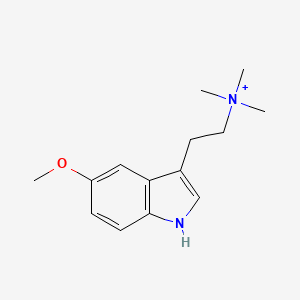![molecular formula C22H20N4 B12463813 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenyl-1H-benzimidazol-6-amine](/img/structure/B12463813.png)
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenyl-1H-benzimidazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline typically involves the reaction of 2-phenyl-1H-1,3-benzodiazole-5-carbaldehyde with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the imine linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .
Scientific Research Applications
N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its imine group can participate in nucleophilic addition reactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline
- N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]benzene
- N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]phenylamine
Uniqueness
N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline stands out due to its specific structural configuration, which imparts unique electronic and steric properties. These features make it particularly useful in applications requiring precise molecular interactions, such as in the design of selective catalysts and advanced materials .
Properties
Molecular Formula |
C22H20N4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(2-phenyl-3H-benzimidazol-5-yl)iminomethyl]aniline |
InChI |
InChI=1S/C22H20N4/c1-26(2)19-11-8-16(9-12-19)15-23-18-10-13-20-21(14-18)25-22(24-20)17-6-4-3-5-7-17/h3-15H,1-2H3,(H,24,25) |
InChI Key |
IOIUJDVHANFAQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B12463734.png)


amino}-N-(3-methylphenyl)cyclopentanecarboxamide](/img/structure/B12463752.png)

![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12463762.png)
![14-Fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one](/img/structure/B12463773.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463779.png)


![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)alaninamide](/img/structure/B12463801.png)

![4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12463820.png)
